4-(Difluoromethoxy)-2,6-difluorobenzoic acid
Overview
Description
4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a useful research compound. Its molecular formula is C8H4F4O3 and its molecular weight is 224.11 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds can interact with various targets, such as transforming growth factor-β1 (tgf-β1), which plays a significant role in fibrosis .
Mode of Action
It is suggested that similar compounds can inhibit the expression of proteins such as α-sma, vimentin, and collagen i, and increase the expression of e-cadherin . This suggests that 4-(Difluoromethoxy)-2,6-difluorobenzoic acid may interact with its targets to induce changes in protein expression.
Biochemical Pathways
Similar compounds have been shown to affect the tgf-β1/smad pathway, which plays a crucial role in the pathogenesis of pulmonary fibrosis .
Result of Action
Similar compounds have been shown to attenuate tgf-β1-induced epithelial-mesenchymal transition (emt) in a549 cells and bleomycin-induced pulmonary fibrosis in rats .
Biochemical Analysis
Biochemical Properties
4-(Difluoromethoxy)-2,6-difluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as those in the cytochrome P450 family . These interactions are primarily due to the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of these enzymes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving epithelial cells, the compound has been observed to inhibit the epithelial-mesenchymal transition (EMT) process, which is crucial in cancer metastasis . This inhibition is achieved by reducing the phosphorylation levels of Smad2/3 proteins, thereby preventing their translocation to the nucleus and subsequent gene expression changes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding often involves hydrogen bonds and van der Waals interactions . Additionally, the compound can modulate gene expression by affecting transcription factors and other regulatory proteins . For instance, it has been shown to reduce the expression of genes involved in fibrosis by inhibiting the TGF-β1/Smad signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, such as prolonged inhibition of EMT in epithelial cells . Its stability and efficacy can be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, it may induce adverse effects, such as liver toxicity and oxidative stress . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are crucial for its metabolism and clearance from the body . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . These interactions can influence the compound’s localization and efficacy in different cellular contexts .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on local enzymes and metabolic processes .
Properties
IUPAC Name |
4-(difluoromethoxy)-2,6-difluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFODXZGBHYHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.